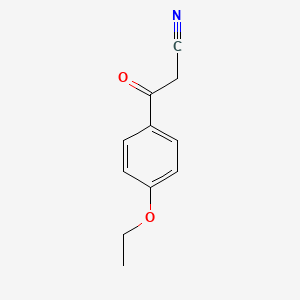
3-(4-乙氧基苯基)-3-氧代丙腈
描述
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of spectroscopic techniques (like NMR, IR, UV-Vis, and Mass Spectrometry) to determine the structure of the compound .Chemical Reactions Analysis
This would involve studying the compound’s reactivity. It may include the types of reactions the compound undergoes, the conditions under which these reactions occur, and the products of these reactions .Physical And Chemical Properties Analysis
This would include properties like melting point, boiling point, solubility, density, and refractive index .科学研究应用
氧化环化
3-(4-乙氧基苯基)-3-氧代丙腈在氧化环化反应中发挥作用。例如,Yılmaz 等人(2008 年)展示了在锰 (III) 乙酸盐介导的氧化环化中使用 3-氧代丙腈与 2-噻吩基取代的烯烃。这个过程产生了二氢呋喃-3-腈,表明 3-(4-乙氧基苯基)-3-氧代丙腈在合成杂环化合物中的潜力 (Yılmaz, Uzunalioğlu, Yakut, & Pekel, 2008)。
自由基加成和环化反应
该化学物质在自由基加成和环化反应中也很重要。例如,Yılmaz 等人(2019 年)探索了 3-氧代丙腈与末端二烯的自由基加成,由铈 (IV) 硝酸铵和锰 (III) 乙酸盐促进。这个过程导致二氢呋喃-3-腈的形成,突显了 3-(4-乙氧基苯基)-3-氧代丙腈在有机合成中的多功能性 (Hocaoglu & Yılmaz, 2019)。
吡唑并吡啶衍生物的合成
Arlan、Javahershenas 和 Khalafy(2020 年)的一项研究利用 3-氧代丙腈一步合成吡唑并[3,4-b]吡啶衍生物,突出了其在创建具有潜在生物和药理活性的化合物中的作用 (Majidi Arlan, Javahershenas, & Khalafy, 2020)。
多取代噻吩和噻二唑衍生物的合成
该化合物还有助于合成新型多取代噻吩和 1,3,4-噻二唑衍生物。例如,Farag、Dawood 和 Kandeel(1997 年)展示了在这些衍生物的合成中使用 3-(苯并噻唑-2-基)-3-氧代丙腈,说明了其在创建结构多样的有机化合物中的用途 (Farag, Dawood, & Kandeel, 1997)。
作用机制
Mode of Action
It is possible that it interacts with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and Van der Waals forces .
Biochemical Pathways
It is likely that the compound could influence multiple pathways due to its potential to interact with various targets .
Pharmacokinetics
Therefore, its impact on bioavailability is currently unknown .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3-(4-Ethoxyphenyl)-3-oxopropanenitrile. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with targets .
安全和危害
未来方向
属性
IUPAC Name |
3-(4-ethoxyphenyl)-3-oxopropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-2-14-10-5-3-9(4-6-10)11(13)7-8-12/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJZHUVVJWMKTPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60623739 | |
| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54605-62-8 | |
| Record name | 3-(4-Ethoxyphenyl)-3-oxopropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60623739 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

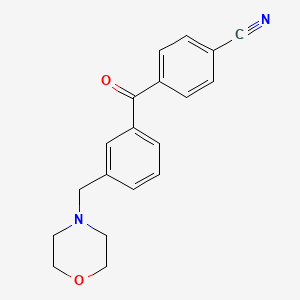


![3-Cyano-3'-[1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl]benzophenone](/img/structure/B1613264.png)
![4'-Chloro-3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benozphenone](/img/structure/B1613265.png)
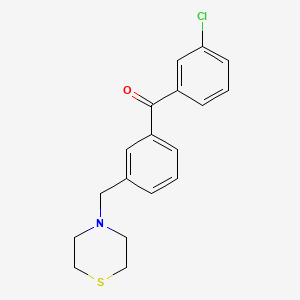

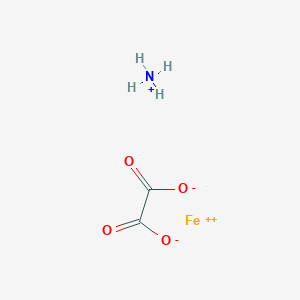
![6-Bromo-3-isopropyl-[1,2,4]triazolo[4,3-a]pyridine hydrochloride](/img/structure/B1613272.png)

![[1,4']Bipiperidinyl-4'-carboxylic acid](/img/structure/B1613275.png)
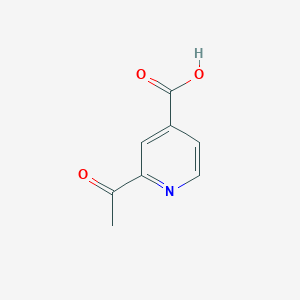
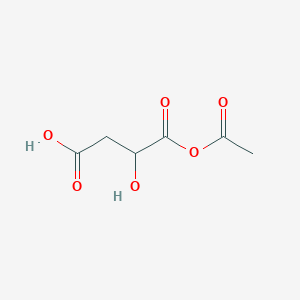
![5-Nitro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1613280.png)